molecular formula C8H11NO B12932971 5,6,7,8-Tetrahydroindolizin-6-ol

5,6,7,8-Tetrahydroindolizin-6-ol

Cat. No.: B12932971
M. Wt: 137.18 g/mol
InChI Key: ODBPVBCCCHVXKY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroindolizin-6-ol is a heterocyclic compound that belongs to the indolizine family. This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a piperidine ring. The presence of a hydroxyl group at the 6th position adds to its unique chemical properties. Compounds in the indolizine family are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroindolizin-6-ol can be achieved through various synthetic routes. One common method involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester. This cyclization produces 6,7-dihydroindolizin-8(5H)-one, which can then be formylated at the C-3 position followed by reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial for large-scale production. Green chemistry approaches, such as one-pot and multicomponent reactions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroindolizin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5,6,7,8-tetrahydroindolizin-6-one, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydroindolizin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroindolizin-6-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroindolizin-6-ol is unique due to the presence of the hydroxyl group at the 6th position, which significantly influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5,6,7,8-tetrahydroindolizin-6-ol

InChI

InChI=1S/C8H11NO/c10-8-4-3-7-2-1-5-9(7)6-8/h1-2,5,8,10H,3-4,6H2

InChI Key

ODBPVBCCCHVXKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CN2CC1O

Origin of Product

United States

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